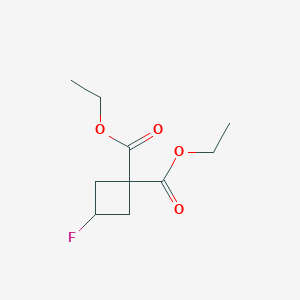
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H15FO4 . It has a molecular weight of 218.23 . The compound contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 aliphatic esters .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 fluorine atom . It contains a four-membered cyclobutane ring with a fluorine atom and two ester groups attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
PET Tracers for Tumor Delineation
- Synthesis and Evaluation for Brain Tumors : Diethyl 3-fluorocyclobutane-1,1-dicarboxylate derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been developed for nuclear medicine imaging, particularly for brain tumors. Studies show that these derivatives exhibit significant uptake in tumors, indicating their potential as PET tracers for tumor imaging (Shoup et al., 1999).
Diagnostic Applications in Prostate Cancer
- Detection of Recurrent Prostate Carcinoma : Research demonstrates the effectiveness of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC) in detecting recurrent prostate carcinoma. It has been found to be more sensitive than other techniques like indium 111 ((111)In)-capromab pendetide, especially in the differentiation of prostatic from extraprostatic disease (Schuster et al., 2011).
- Meta-Analysis on Recurrent Prostate Carcinoma Diagnosis : A meta-analysis encompassing multiple studies confirmed the high sensitivity and specificity of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, reinforcing its role as a non-invasive, metabolic imaging technique (Ren et al., 2016).
Use in Imaging Other Cancer Types
- Imaging of Pulmonary Lesions : A pilot study explored the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC) for noninvasive imaging of pulmonary lesions. This study indicated that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential use in characterizing pulmonary lesions (Amzat et al., 2013).
- Detection of Oropharyngeal Cancer : Fluciclovine PET, a derivative of FACBC, has shown efficacy in detecting various types of cancer, including oropharyngeal squamous cell carcinoma. Although primarily developed for gliomas and prostate cancer, its ability to detect oropharyngeal cancer opens new avenues for its application (Jethanandani et al., 2019).
Chemical Synthesis and Properties
- Synthesis and Physical-Chemical Properties : The synthesis of derivatives like cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from this compound has been studied. These studies focus on understanding the chemical properties and potential applications of these compounds (Chernykh et al., 2016).
Radiopharmaceutical Applications
- Radiation Dosimetry and Biodistribution : Studies on the biodistribution and radiation dosimetry of these compounds, such as anti-18F-FACBC, have been conducted to evaluate their safety and efficacy as radiopharmaceuticals. These studies are crucial for understanding the radiation burden and whole-body distribution of these tracers (Nye et al., 2007).
Propriétés
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2593057.png)


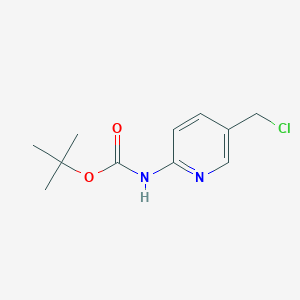
![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
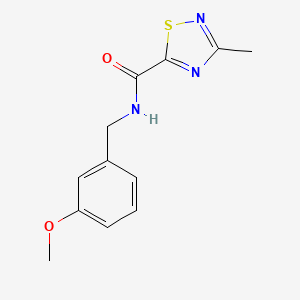
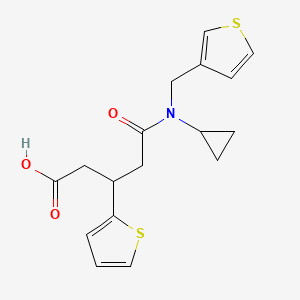
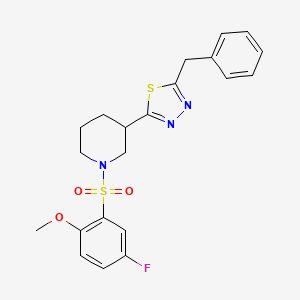
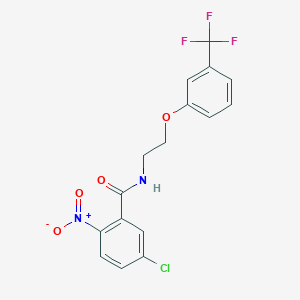
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)